An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylbenzoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylbenzoic acid, a substituted aromatic carboxylic acid, is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structural features, including a carboxylic acid group, a bromine atom, and a methyl group on the benzene (B151609) ring, provide multiple reaction sites for the construction of more complex molecules. A thorough understanding of its physical properties is essential for its effective use in chemical synthesis, process development, and quality control. This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Bromo-4-methylbenzoic acid, along with standardized experimental protocols for their determination.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 2-Bromo-4-methylbenzoic acid are summarized in the table below. These values are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Reference |
| CAS Number | 7697-27-0 | [1] |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 143-147 °C | [1] |
| Boiling Point (Predicted) | 320.5 ± 30.0 °C | |
| Density (Predicted) | 1.599 ± 0.06 g/cm³ | |
| Solubility | Soluble in Methanol (B129727) | |
| pKa | Data available in the IUPAC Digitized pKa Dataset | [2][3] |
Spectral Data
Spectroscopic data is vital for the structural elucidation and purity assessment of 2-Bromo-4-methylbenzoic acid. While detailed spectral analyses are beyond the scope of this guide, the following table indicates the availability of spectral information in established databases.
| Spectrum Type | Technique | Database/Reference |
| Infrared (IR) Spectroscopy | ATR-Neat | SpectraBase[2] |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | - | Data for related structures are available, suggesting typical aromatic and methyl proton signals. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | - | Data for related structures are available, indicating characteristic chemical shifts for aromatic, carboxyl, and methyl carbons. |
Experimental Protocols
Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of 2-Bromo-4-methylbenzoic acid.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.
Methodology:
-
Sample Preparation: A small amount of dry, powdered 2-Bromo-4-methylbenzoic acid is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.
-
Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4][5]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
System Preparation: An excess amount of solid 2-Bromo-4-methylbenzoic acid is added to a known volume of the solvent (e.g., methanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[6]
-
Analysis: The concentration of 2-Bromo-4-methylbenzoic acid in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Methodology:
-
Sample Preparation: A precisely weighed amount of 2-Bromo-4-methylbenzoic acid is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol to ensure solubility). A constant ionic strength is maintained using an inert salt solution (e.g., KCl).[7][8]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[7][8]
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]
Synthetic Utility and Workflow
2-Bromo-4-methylbenzoic acid serves as a versatile building block in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid group can be converted to a variety of other functional groups.
Caption: Synthetic utility of 2-Bromo-4-methylbenzoic acid.
The diagram above illustrates a generalized workflow where 2-Bromo-4-methylbenzoic acid can undergo functional group transformations of its carboxylic acid moiety or participate in cross-coupling reactions at the bromine-substituted carbon. These pathways lead to the formation of advanced intermediates that are further elaborated to yield the final target molecules.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 2-Bromo-4-methylbenzoic acid, an important synthetic intermediate. The tabulated data, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. A comprehensive understanding of these properties is paramount for the successful design, execution, and optimization of synthetic routes involving this versatile compound.
References
- 1. 2-溴-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 226292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. asdlib.org [asdlib.org]
